molecular formula C7H12N4 B14845034 6-(2-Aminoethyl)pyridine-2,4-diamine

6-(2-Aminoethyl)pyridine-2,4-diamine

Katalognummer: B14845034
Molekulargewicht: 152.20 g/mol
InChI-Schlüssel: OZDMYEFZAGRDPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Aminoethyl)pyridine-2,4-diamine is an organic compound with the molecular formula C7H12N4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of an aminoethyl group at the 6th position and two amino groups at the 2nd and 4th positions of the pyridine ring. It is used in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)pyridine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine as the core structure.

    Functional Group Introduction: The aminoethyl group is introduced at the 6th position of the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Aminoethyl)pyridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions include various substituted pyridines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-(2-Aminoethyl)pyridine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.

    Receptor Binding: It can bind to specific receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Aminoethyl)pyridine: A similar compound with an aminoethyl group at the 2nd position.

    2,4-Diaminopyridine: Contains amino groups at the 2nd and 4th positions but lacks the aminoethyl group.

    Pyridine-2,4-diamine: Similar structure but without the aminoethyl substitution.

Uniqueness

6-(2-Aminoethyl)pyridine-2,4-diamine is unique due to the presence of both the aminoethyl group and the two amino groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C7H12N4

Molekulargewicht

152.20 g/mol

IUPAC-Name

6-(2-aminoethyl)pyridine-2,4-diamine

InChI

InChI=1S/C7H12N4/c8-2-1-6-3-5(9)4-7(10)11-6/h3-4H,1-2,8H2,(H4,9,10,11)

InChI-Schlüssel

OZDMYEFZAGRDPL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1CCN)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.